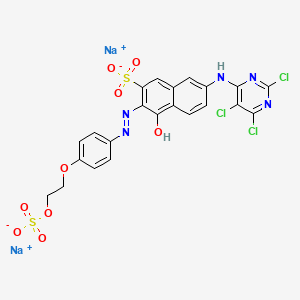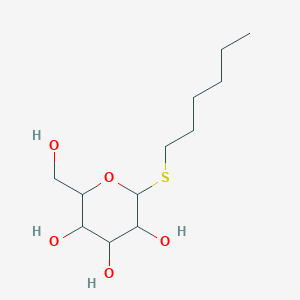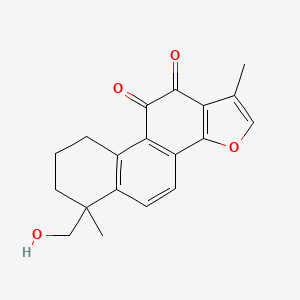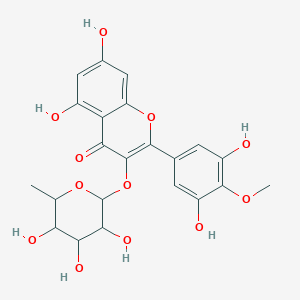
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes naphthalenesulfonic acid, hydroxy, sulfooxy, ethoxy, phenyl, azo, trichloro, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
準備方法
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Diazotization: The process begins with the diazotization of an aromatic amine, typically involving sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
化学反応の分析
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the cleavage of the azo bond and formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic media, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions vary based on the type of reaction and the reagents used.
科学的研究の応用
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments due to its azo group.
Biology: The compound is utilized in biochemical assays and staining techniques for visualizing cellular components.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its use in various applications.
類似化合物との比較
Similar compounds to 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(2-(sulfooxy)ethoxy)phenyl)azo)-7-((2,5,6-trichloro-4-pyrimidinyl)amino)-, disodium salt include:
2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-methoxyphenyl)azo)-6-((2-sulfoethyl)amino)-, disodium salt: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt: Another related compound with distinct functional groups that influence its reactivity and use.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and a wide range of applications.
特性
CAS番号 |
71701-31-0 |
|---|---|
分子式 |
C22H14Cl3N5Na2O9S2 |
分子量 |
708.8 g/mol |
IUPAC名 |
disodium;4-hydroxy-3-[[4-(2-sulfonatooxyethoxy)phenyl]diazenyl]-7-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16Cl3N5O9S2.2Na/c23-17-20(24)27-22(25)28-21(17)26-13-3-6-15-11(9-13)10-16(40(32,33)34)18(19(15)31)30-29-12-1-4-14(5-2-12)38-7-8-39-41(35,36)37;;/h1-6,9-10,31H,7-8H2,(H,26,27,28)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChIキー |
KXPJUVZGVLIKKQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])OCCOS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
![tert-butyl N-[1-(oxiran-2-yl)-2-(4-phenylmethoxyphenyl)ethyl]carbamate](/img/structure/B13392939.png)

![rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid](/img/structure/B13392950.png)

![5-(3,7,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B13392962.png)
![7-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13392970.png)
![1-[6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392978.png)

![Tert-butyl 2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]-4-sulfanylpyrrolidine-1-carboxylate](/img/structure/B13392987.png)
